molecular formula C15H16N2O4S B5050801 ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B5050801
M. Wt: 320.4 g/mol
InChI Key: RMXDOTNPPDRZLM-UHFFFAOYSA-N
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Description

The compound is a derivative of the tetrahydropyrimidine class, recognized for its potential in medicinal chemistry due to its structural diversity and biological activity. The focus of the research has been on its synthesis, structural characterization, and evaluation of its properties.

Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions, such as the Biginelli reaction, which is a one-pot cyclocondensation reaction between an aldehyde, a β-keto ester, and urea or thiourea. This method provides a straightforward approach to constructing the pyrimidine core with diverse substitutions (B. J. Mohan et al., 2014).

Molecular Structure Analysis

X-ray diffraction studies have been instrumental in elucidating the molecular and crystal structures of tetrahydropyrimidine derivatives. These studies reveal the conformational features and the intermolecular interactions within the crystal lattice, contributing to the understanding of their stability and reactivity (G. Gurskaya et al., 2003).

Chemical Reactions and Properties

Tetrahydropyrimidine derivatives undergo various chemical reactions, including alkylation, acylation, and cyclocondensation, leading to a wide range of compounds with potential biological activities. Their chemical properties are influenced by the substituents on the pyrimidine ring, which can alter their reactivity and interaction with biological targets (E. Rajanarendar et al., 2010).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal form, are crucial for their application in drug development. These properties are often studied using various spectroscopic and thermogravimetric techniques to ensure their suitability for further development (A. Pekparlak et al., 2018).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are fundamental aspects that determine the compound's potential as a drug candidate. These properties are evaluated through experimental and computational methods to predict their behavior in biological systems (H. M. Mohamed, 2021).

properties

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-3-19-14(18)12-8(2)16-15(22)17-13(12)9-4-5-10-11(6-9)21-7-20-10/h4-6,13H,3,7H2,1-2H3,(H2,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXDOTNPPDRZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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